methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate
Description
This compound is a structurally complex benzoate ester featuring a thiazolidinone core substituted with a 3-methylbutyl chain, a thioxo group at position 2, and a conjugated (E)-configured imine linkage. The benzoate moiety is further modified with 4,5-dimethoxy groups, enhancing its electronic and steric profile. Such derivatives are typically synthesized via cyclocondensation reactions involving thiourea intermediates and acetylenedicarboxylates, as seen in analogous syntheses of thiazolidinone-based compounds . Its structural complexity makes it a candidate for crystallographic studies using tools like SHELXL or ORTEP for precise conformational analysis .
Properties
Molecular Formula |
C19H24N2O5S2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
methyl 2-[[4-hydroxy-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C19H24N2O5S2/c1-11(2)6-7-21-17(22)16(28-19(21)27)10-20-13-9-15(25-4)14(24-3)8-12(13)18(23)26-5/h8-11,22H,6-7H2,1-5H3 |
InChI Key |
VSSMHNZRRQLXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=C(SC1=S)C=NC2=CC(=C(C=C2C(=O)OC)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4,5-dimethoxy-2-nitrobenzoic acid with an appropriate thiazolidinone derivative under acidic conditions, followed by reduction and esterification steps to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate core or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
Methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate has been investigated for several applications:
Chemistry
- Building Block : It serves as a key building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and methodologies.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity through mechanisms involving apoptosis induction in cancer cells.
Medicine
- Therapeutic Agent : Due to its structural characteristics and reactivity, this compound is being explored as a therapeutic agent for various diseases. Its ability to interact with specific biological targets may lead to novel treatments.
Industry
- Material Development : In industrial applications, this compound can be utilized in the formulation of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thiazolidinone-containing benzoates, which are studied for their diverse biological activities. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Thiazolidinone-Based Benzoates
Key Structural and Functional Insights
The 3-methylbutyl chain on the thiazolidinone ring introduces steric bulk, which may reduce enzymatic binding efficiency compared to smaller substituents (e.g., benzylidene in HH3). However, this group could improve metabolic stability .
Role of the Thioxo Group :
- The 2-thioxo moiety in the target compound and D8 is critical for hydrogen bonding with biological targets, as seen in D8’s antimicrobial activity . This group is absent in HH3 and HH13, which instead feature 4-oxo groups linked to aromatase inhibition .
Synthetic Pathways: The target compound’s synthesis likely parallels methods for HH3 and HH13, involving cyclization of thiourea intermediates with dimethyl acetylenedicarboxylate (DMAD) . In contrast, D8 is synthesized via condensation of thiazolidinone precursors with aldehydes .
Crystallographic and Computational Analysis: Structural elucidation of such compounds often employs SHELX programs for refinement and ORTEP for visualizing anisotropic displacement parameters, as noted in crystallography-focused evidence .
Biological Activity
Chemical Structure and Properties
The compound's structure includes a thiazolidinone moiety, which is known for its diverse biological activities. The presence of methoxy groups enhances its solubility and bioavailability, potentially increasing its efficacy against various pathogens.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit notable antibacterial properties. For instance, a related compound was shown to have minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin and streptomycin.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004–0.03 | 0.008–0.06 |
| Escherichia coli | 0.20 | 0.30 |
| Staphylococcus aureus | 0.10 | 0.20 |
The most effective compound in the study had an MIC as low as 0.004 mg/mL against Enterobacter cloacae .
Antifungal Activity
In terms of antifungal activity, the compound also exhibited promising results, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains.
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 |
| Aspergillus fumigatus | 0.06 |
The compound demonstrated the highest potency against Trichoderma viride, showcasing its potential as an antifungal agent .
The mechanism by which these compounds exert their antibacterial effects involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Molecular docking studies suggest that the binding affinity of these compounds to bacterial targets is significantly high, which correlates with their observed biological activity .
Case Studies
In a detailed investigation, several derivatives were synthesized and evaluated for their biological activities:
- Synthesis and Evaluation : A series of thiazolidinone derivatives were synthesized with varying substituents on the nitrogen atom, leading to compounds with enhanced antibacterial properties.
- Comparative Analysis : The activity of these compounds was compared against traditional antibiotics, revealing that some derivatives were up to 50 times more effective than standard treatments .
Research Findings
A comprehensive study highlighted that the structure-activity relationship (SAR) is crucial in determining the efficacy of these compounds. Modifications in substituents significantly affected their biological activities, emphasizing the importance of chemical structure in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
